e-64

Description

Properties

IUPAC Name |

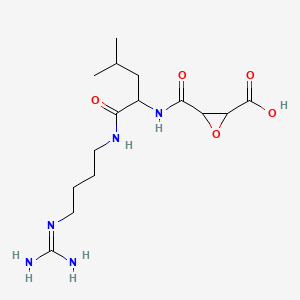

3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLYEAJONXGNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66701-25-5 |

Source

|

| Record name | 2-Oxiranecarboxylic acid, 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-, (2S,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

E-64: A Technical Guide to its History, Origin, and Application

A Senior Application Scientist's In-Depth Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Fungal Metabolite

In the vast and intricate world of natural product discovery, few molecules have carved as significant a niche as E-64. First identified from the filamentous fungus Aspergillus japonicus, this small molecule has become an indispensable tool in the study of cysteine proteases, a class of enzymes implicated in a myriad of physiological and pathological processes. This guide provides a comprehensive technical overview of this compound, from its historical discovery and microbial origins to its biochemical mechanism and practical applications in modern research and drug development. It is designed to be a definitive resource for scientists seeking to leverage the unique properties of this potent and specific inhibitor.

Section 1: Discovery and Origin - Unearthing a Potent Protease Inhibitor

The story of this compound begins in 1978 with a publication by Hanada and colleagues, who detailed the isolation and characterization of a novel thiol protease inhibitor from the solid culture of Aspergillus japonicus TPR-64, a strain newly isolated from soil.[1] This compound, designated this compound, was found to be a potent and highly specific inhibitor of cysteine proteases, a class of enzymes that relies on a cysteine residue in their active site for catalysis.

Aspergillus japonicus is a member of the Aspergillus genus, a diverse group of fungi with significant importance in various industrial and medical fields. While some Aspergillus species are known pathogens, many, like A. japonicus, are prolific producers of secondary metabolites with valuable bioactive properties. The discovery of this compound highlighted the potential of this genus as a source of novel therapeutic and research agents.

Section 2: The Molecular Identity and Physicochemical Properties of this compound

Structurally, this compound is L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane. Its empirical formula is C₁₅H₂₇N₅O₅, with a molecular weight of 357.41 g·mol⁻¹.[2] The key to its inhibitory activity lies in the trans-epoxysuccinyl group, which acts as the "warhead" that irreversibly binds to the active site of cysteine proteases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₇N₅O₅ |

| Molecular Weight | 357.41 g·mol⁻¹ |

| Appearance | White crystalline powder |

| Solubility | Soluble in water, DMSO, and methanol |

| Stability | Stable in a pH range of 2-10 |

Section 3: Mechanism of Action - An Irreversible Embrace

This compound functions as an irreversible inhibitor of cysteine proteases through a covalent modification of the active site cysteine residue. The catalytic mechanism of cysteine proteases involves a nucleophilic attack by the thiolate anion of the active site cysteine on the carbonyl carbon of the peptide substrate. This compound cleverly mimics this substrate interaction.

The process begins with the non-covalent binding of this compound to the active site of the enzyme. Subsequently, the highly reactive epoxide ring of this compound is positioned in close proximity to the nucleophilic thiol group of the active site cysteine. This leads to a nucleophilic attack by the cysteine's sulfur atom on one of the carbon atoms of the epoxide ring, resulting in the opening of the ring and the formation of a stable thioether bond. This covalent modification permanently inactivates the enzyme.

Sources

Methodological & Application

Application Note: Strategic Inhibition of Calpain Activity using E-64 and E-64d

Abstract & Mechanistic Grounding

Calpains are non-lysosomal, calcium-dependent cysteine proteases (Calpain-1/

E-64 (trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane) is the gold-standard inhibitor for this class. Unlike reversible inhibitors, this compound acts as an irreversible active-site titrant . It functions by forming a covalent thioether bond with the active-site cysteine residue of the protease.[1]

Mechanism of Action

The inhibition kinetics are unique: Calpain exists as an inactive proenzyme. Upon binding Ca

Figure 1: Mechanism of Irreversible Inhibition. This compound targets the calcium-activated form of the enzyme, forming a covalent bond that prevents substrate hydrolysis.

Strategic Selection: this compound vs. E-64d

A common experimental failure arises from using the wrong form of the inhibitor. This compound is a carboxylic acid and is not cell-permeable . For live-cell studies, you must use the ethyl ester prodrug, E-64d (also known as EST), which is lipophilic and hydrolyzed by intracellular esterases into the active form.

| Feature | This compound (Standard) | E-64d (EST) |

| CAS Number | 66701-25-5 | 88321-09-9 |

| Primary Application | Purified Enzyme Assays, Cell Lysates | Live Cell Culture, In Vivo Models |

| Cell Permeability | No (Hydrophilic) | Yes (Lipophilic Prodrug) |

| Solubility | Water, DMSO, Aqueous Buffers | DMSO, Ethanol (Poor in Water) |

| Working Conc. | 1 – 10 µM | 10 – 100 µM |

| Storage | -20°C (Desiccated) | -20°C (Desiccated) |

Protocol A: Live Cell Inhibition (Using E-64d)

Objective: Inhibit intracellular calpain activity to prevent apoptosis or cytoskeletal degradation in response to stimuli (e.g., Calcium Ionophores, oxidative stress).

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 3.42 mg of E-64d (MW: 342.4) in 1 mL of high-grade anhydrous DMSO. Vortex until completely dissolved.

-

Note: Avoid aqueous solvents for stock; the ester bond is susceptible to hydrolysis.

-

-

Aliquot & Store: Store at -20°C. Stable for 3-6 months. Avoid freeze-thaw cycles.

Experimental Workflow

-

Seeding: Seed cells (e.g., SH-SY5Y, HeLa) in appropriate culture media. Allow adhesion overnight.

-

Pre-Incubation (Critical Step):

-

Replace media with fresh media containing 10–50 µM E-64d .

-

Control: Treat parallel wells with DMSO vehicle (final concentration <0.5%).

-

Incubate for 30–60 minutes at 37°C.

-

Rationale: E-64d requires time to permeate the membrane and be hydrolyzed by esterases into the active inhibitor before the calpain-activating stimulus occurs.

-

-

Stimulation: Add the experimental stimulus (e.g., 10 µM A23187 or H

O -

Assay: Incubate for the desired timepoint (e.g., 4–24 hours) and harvest cells for Western Blot (spectrin breakdown products) or viability assays.

Protocol B: In Vitro Lysate Assay (Using this compound)

Objective: Quantify specific Calpain activity in cell lysates by using this compound as a negative control to subtract background cysteine protease activity.

Buffer Composition (Self-Validating System)

Calpain requires a reducing environment and Calcium.

-

Lysis Buffer (Inhibitory): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 5 mM EDTA/EGTA .

-

Why: EDTA chelates Ca

to prevent calpain autolysis during lysis.

-

-

Reaction Buffer (Activator): 50 mM Tris-HCl (pH 7.4), 10 mM DTT, 5 mM CaCl

.-

Why: DTT maintains the active site cysteine; Calcium triggers the enzyme.

-

Step-by-Step Procedure

-

Lysate Preparation: Lyse cells in Lysis Buffer . Clarify by centrifugation (14,000 x g, 10 min, 4°C).

-

Inhibitor Treatment:

-

Divide lysate into two aliquots.

-

Aliquot A (Treated): Add this compound (Acid form) to 10 µM final concentration.

-

Aliquot B (Untreated): Add equivalent volume of water/buffer.

-

-

Pre-incubation: Incubate both aliquots on ice for 15 minutes. This allows this compound to bind any background active proteases (Cathepsin B/L) that might be active even in low calcium.

-

Substrate Reaction:

-

Dilute samples into Reaction Buffer (containing Ca

). -

Add fluorogenic substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC) at 50-100 µM.

-

-

Measurement: Read fluorescence (Ex/Em depends on fluorophore) kinetically for 30–60 minutes at 37°C.

-

Calculation:

Experimental Logic & Workflow Diagram

Figure 2: Decision Matrix for Reagent Selection. Choosing the correct inhibitor form is the single most critical factor for assay success.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| No Inhibition in Live Cells | Used this compound instead of E-64d | Switch to E-64d (EST). This compound cannot cross the plasma membrane effectively. |

| Precipitation in Media | Stock concentration too high | Dilute E-64d stock in sterile media while vortexing. Ensure final DMSO < 0.5%. |

| High Background in Lysate | Cathepsin activity | This compound inhibits Cathepsins too.[2] To isolate Calpain specifically, use a specific Calpain-1 inhibitor (e.g., PD150606) alongside this compound controls, or rely on Calcium-dependency (Cathepsins are active without Ca |

| Enzyme Inactive (Positive Control) | Oxidation of Active Site | Ensure DTT or Mercaptoethanol (1-5 mM) is fresh in the Reaction Buffer. Cysteine proteases degrade rapidly without reducing agents. |

References

-

National Institutes of Health (PubMed). Therapeutic Efficacy of this compound-d, a Selective Calpain Inhibitor, in Experimental Acute Spinal Cord Injury. [Link]

Sources

Application Note & Protocol: Strategic Use of E-64 in Protein Purification Buffer Cocktails

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview and practical protocols for the effective use of E-64, a highly specific and irreversible cysteine protease inhibitor, in protein purification workflows. The following sections are designed to deliver not just procedural steps, but also the scientific rationale behind them, ensuring the integrity and yield of your target protein.

The Critical Role of Cysteine Protease Inhibition in Protein Purification

During cellular lysis, the controlled intracellular environment is disrupted, leading to the release of various proteases that can rapidly degrade your target protein.[1][2] Proteases are broadly classified based on their catalytic mechanism, with cysteine proteases being a major family that can compromise protein integrity.[3][4] These enzymes, which include cathepsins, calpains, and papain, play crucial roles in cellular homeostasis, but become a significant threat to protein yield and functionality upon extraction.[5]

Why this compound is a Superior Choice for Cysteine Protease Inhibition:

This compound, originally isolated from Aspergillus japonicus, is a potent and highly selective irreversible inhibitor of most cysteine proteases.[5][6][7] Its high specificity is a key advantage, as it does not inhibit other protease classes like serine proteases (with the exception of trypsin) or metalloproteases, nor does it interact with non-proteolytic enzymes containing functional thiol groups.[6][8][9] This selectivity ensures that the activity of other important enzymes in your sample remains unaffected.

Mechanism of Action:

This compound contains a trans-epoxysuccinyl group which forms a covalent thioether bond with the active site cysteine residue of the protease.[5][6] This irreversible binding permanently inactivates the enzyme, preventing it from degrading your target protein.[6][9]

Strategic Formulation of Lysis Buffers with this compound

A well-formulated lysis buffer is the first line of defense against proteolytic degradation. The inclusion of a targeted protease inhibitor cocktail is paramount.

Crafting a Comprehensive Protease Inhibitor Cocktail

While this compound is highly effective against cysteine proteases, a comprehensive strategy involves the use of a cocktail of inhibitors targeting different protease classes.[1][10]

A typical broad-spectrum protease inhibitor cocktail includes:

-

Serine Protease Inhibitors: Such as PMSF, aprotinin, or Pefabloc® SC.

-

Cysteine Protease Inhibitors: this compound is the inhibitor of choice.

-

Metalloprotease Inhibitors: EDTA is commonly used, but should be omitted if your purification protocol involves metal-dependent proteins or techniques like Immobilized Metal Affinity Chromatography (IMAC).[10]

-

Aspartic Protease Inhibitors: Pepstatin A is a common choice.

The following diagram illustrates the decision-making process for including key protease inhibitors in your lysis buffer.

Caption: Workflow for assembling a protease inhibitor cocktail.

This compound: Key Physicochemical Properties and Handling

| Property | Value | Source |

| Molecular Weight | 357.41 g/mol | [11] |

| Purity | >95% (HPLC) | [9] |

| Working Concentration | 1-10 µM | [8][12] |

| Solubility | Water (up to 20 mg/mL, may require gentle heating), DMSO (≥53.6 mg/mL), Ethanol (≥55.2 mg/mL) | [8][13][14] |

| pH Stability | Stable in solutions from pH 2-10 | [8][9] |

| Storage (Powder) | -20°C | [12] |

| Storage (Stock Solution) | Aqueous stock solutions are stable for months at -20°C. DMSO stock solutions can be stored at -20°C for several months. | [8][13][14] |

Protocols for this compound Application in Protein Purification

Protocol: Preparation of a 1 mM this compound Stock Solution

This protocol provides a convenient concentration for easy dilution into your working lysis buffer.

Materials:

-

This compound powder (MW: 357.41 g/mol )

-

High-purity water or DMSO

-

Sterile microcentrifuge tubes

-

Vortexer

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 1 mM stock solution, you will need 0.357 mg of this compound.

-

Weigh the this compound powder: Carefully weigh the required amount of this compound powder.

-

Dissolve the powder:

-

For an aqueous stock: Add the this compound powder to a microcentrifuge tube and add 1 mL of high-purity water. Vortex thoroughly to dissolve. Gentle warming may be necessary.[8]

-

For a DMSO stock: Add the this compound powder to a microcentrifuge tube and add 1 mL of DMSO. Vortex until fully dissolved.[14]

-

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.[8][13]

The following diagram outlines the preparation of the this compound stock solution.

Caption: Protocol for preparing a 1 mM this compound stock solution.

Protocol: Incorporation of this compound into Lysis Buffer

Materials:

-

Prepared 1 mM this compound stock solution

-

Your chosen lysis buffer

-

Other protease inhibitors (as determined in section 2.1)

Procedure:

-

Prepare the lysis buffer: Prepare your lysis buffer with all components except the protease inhibitors.

-

Chill the buffer: It is crucial to perform all subsequent steps on ice or at 4°C to minimize protease activity.

-

Add protease inhibitors immediately before use: Protease inhibitors can have limited stability in aqueous solutions.[10] Therefore, add the complete protease inhibitor cocktail, including this compound, to the chilled lysis buffer just before you begin cell lysis.

-

Determine the final concentration of this compound: For most applications, a final concentration of 1-10 µM this compound is effective.[8][12] To achieve a 1 µM final concentration, add 1 µL of the 1 mM this compound stock solution for every 1 mL of lysis buffer.

-

Mix thoroughly: Gently invert the tube to ensure the inhibitors are evenly distributed throughout the lysis buffer.

Verifying the Efficacy of Protease Inhibition

To ensure your protease inhibitor cocktail is effective, you can perform a protease activity assay.[15][16]

Principle of a Protease Activity Assay:

These assays typically utilize a fluorogenic or colorimetric substrate that is cleaved by proteases, resulting in a detectable signal.[17][18] By comparing the signal in a sample with and without your inhibitor cocktail, you can quantify the level of inhibition.

Experimental Outline:

-

Prepare two identical cell lysates: One with your complete protease inhibitor cocktail (including this compound) and one without (control).

-

Incubate the lysates: Allow both lysates to incubate under conditions that would normally lead to protein degradation (e.g., a specific time at room temperature or 37°C).

-

Add the protease substrate: Add a suitable cysteine protease substrate to both lysates.

-

Measure the signal: Measure the fluorescence or absorbance over time. A significantly lower signal in the lysate containing this compound indicates successful inhibition of cysteine protease activity.

Conclusion

The strategic use of this compound is a cornerstone of successful protein purification. Its high specificity and irreversible mechanism of action make it an invaluable tool for protecting your target protein from degradation by cysteine proteases. By understanding its properties and incorporating it into a comprehensive protease inhibitor cocktail, you can significantly improve the yield and integrity of your purified protein.

References

-

PubMed. Use of this compound cysteine protease inhibitor for the recombinant protein production in Tetrahymena thermophila. [Link]

-

Wikipedia. This compound. [Link]

-

PubMed. The cysteine protease inhibitor, this compound, stimulates the polarization and locomotor responses of endothelial cells to wounding. [Link]

-

NCBI. Protease Assays - Assay Guidance Manual. [Link]

-

Frontiers in Molecular Biosciences. Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. [Link]

-

G-Biosciences. Role of additives in cell lysis. [Link]

-

Boster Bio. Protease Inhibitor Cocktails: How They Prevent Protein Degradation. [Link]

-

Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

-

Biocompare. Protease Assay Kits. [Link]

-

The Complete Guide for Protease Inhibition. [Link]

-

PMC. Roles of Cysteine Proteases in Biology and Pathogenesis of Parasites. [Link]

-

Stanford Medicine. Activity-Based Profiling of Proteases. [Link]

Sources

- 1. bosterbio.com [bosterbio.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Cysteine Proteases in Biology and Pathogenesis of Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. agscientific.com [agscientific.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound proteaseinhibitor 66701-25-5 [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. selleckchem.com [selleckchem.com]

- 12. goldbio.com [goldbio.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. apexbt.com [apexbt.com]

- 15. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. biocompare.com [biocompare.com]

- 17. rndsystems.com [rndsystems.com]

- 18. med.stanford.edu [med.stanford.edu]

Technical Application Note: Solubility, Stability, and Handling of E-64

Executive Summary & Core Directive

E-64 (trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane) is a potent, irreversible, and highly selective cysteine protease inhibitor.[1][2]

Critical Solubility Insight: Unlike many lipophilic inhibitors, This compound is hydrophilic .[1]

-

Aqueous Buffers: Highly soluble (Preferred).[1]

-

Ethanol: Poor solubility (Not Recommended as a primary solvent).[1]

Usage Warning: Researchers frequently confuse this compound with its ethyl ester derivative, E-64d (Aloxistatin) .[1]

-

This compound: Water-soluble, Cell-Impermeable (Use for lysates/purified enzymes).[1]

-

E-64d: Hydrophobic, Cell-Permeable (Use for live cell culture).[1]

Chemical Profile & Physical Properties[1][2]

| Parameter | Specification |

| Chemical Name | N-(trans-Epoxysuccinyl)-L-leucine 4-guanidinobutylamide |

| CAS Number | 66701-25-5 |

| Molecular Weight | 357.41 g/mol |

| Target Enzymes | Papain, Calpain, Cathepsin B, H, L (Not Cathepsin A or D) |

| Mechanism | Irreversible alkylation of active site cysteine (Thioether bond) |

| Appearance | White crystalline powder |

Solubility Analysis: Ethanol vs. Aqueous Buffers[1]

The choice of solvent is critical for maintaining the integrity of the epoxide "warhead" (the reactive ring responsible for inhibition).[1]

Comparative Solubility Table

| Solvent System | Solubility Limit (Approx.) | Recommendation | Technical Notes |

| Water / Aqueous Buffers | ~20 mg/mL (56 mM) | HIGHLY RECOMMENDED | Best for stability and ease of use.[1] Gentle heating (40°C) may be required for saturation.[1] |

| Ethanol (Pure) | Insoluble / Sparingly Soluble | NOT RECOMMENDED | This compound precipitates in pure ethanol.[1] |

| Ethanol : Water (1:1) | ~20 mg/mL | CONDITIONAL | Viable, but offers no significant advantage over pure water for this specific compound.[1] |

| DMSO (Anhydrous) | ~10–25 mg/mL | RECOMMENDED | Excellent for long-term storage at -20°C to prevent hydrolysis.[1] |

Technical Analysis: Why Aqueous is Superior to Ethanol

This compound contains a guanidino group and a peptide backbone that confers significant polarity.[1]

-

Thermodynamics: The lattice energy of crystalline this compound is overcome effectively by high-dielectric solvents (Water, DMSO) but poorly by Ethanol.[1]

-

Protocol Risk: Attempting to dissolve this compound in pure ethanol often results in a suspension rather than a solution.[1] Filtering this suspension will remove the inhibitor, leading to experimental failure (false negatives).[1]

-

Stability: While this compound is relatively stable in neutral water, the epoxide ring is susceptible to hydrolysis at extreme pH.[1] Aqueous stocks should be kept at pH 6.0–7.0.[1]

Visualizing the Decision Matrix

The following diagram outlines the logical flow for selecting the correct inhibitor form and solvent system based on your experimental needs.

Figure 1: Decision matrix for selecting this compound vs. E-64d and the appropriate solvent system.[1]

Detailed Protocols

Protocol A: Preparation of Aqueous Stock (Preferred for Lysates)

Best for: Immediate use, short-term storage, and avoiding organic solvent interference in enzyme assays.[1]

-

Calculate: Determine the mass required for a 1 mM to 10 mM stock.

-

Example: To make 1 mL of 10 mM stock, weigh 3.57 mg of this compound.[1]

-

-

Solvation: Add sterile Deionized Water (dH₂O) or PBS (pH 7.0–7.4).

-

Note: Do not use acidic (< pH 3) or highly alkaline (> pH 10) buffers, as these accelerate epoxide ring opening.[1]

-

-

Dissolution: Vortex vigorously.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of DMSO Stock

Best for: Long-term library storage or when high concentrations (>20 mM) are needed.[1]

-

Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).[1] Moisture in DMSO can degrade the epoxide over time.[1]

-

Dissolution: this compound dissolves readily in DMSO up to ~20 mg/mL.[1]

-

Dilution: When adding to the assay, ensure the final DMSO concentration is <1% (v/v) to prevent enzyme denaturation.

Mechanism of Action & Scientific Rationale

This compound is an active-site directed irreversible inhibitor .[1] It functions as a suicide substrate.[1] The mechanism relies on the nucleophilic attack of the enzyme's active site thiolate anion on the epoxide carbons of this compound.[1]

Figure 2: Mechanism of irreversible cysteine protease inhibition by this compound.[1]

References

-

Sigma-Aldrich. Product Information: this compound Protease Inhibitor.[1] Accessed October 2023.[1]

-

Selleck Chemicals. this compound Chemical Properties and Solubility.[1]

-

Cayman Chemical. this compound Product Insert.[1]

-

Hanada, K., et al. (1978).[1] "Isolation and characterization of this compound, a new thiol protease inhibitor." Agric. Biol. Chem.[1][5] 42: 523-528.[1]

-

Tocris Bioscience. this compound Technical Data.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: E-64 Stability & Handling Guide

Core Technical Directive: The Epoxide Vulnerability

As researchers, we often treat inhibitors as inert reagents until the moment of assay. With E-64, this is a critical error.

The Mechanism of Instability: this compound functions via an irreversible reaction where its epoxysuccinyl group (an epoxide ring) is attacked by the thiol (-SH) group of a cysteine protease (e.g., Papain, Cathepsin B/L).[1] This forms a stable thioether adduct.

The Problem: The epoxide ring is under significant ring strain (~13 kcal/mol). While this makes it a potent inhibitor, it also makes it susceptible to hydrolysis . If water attacks the epoxide ring before the enzyme does, the ring opens to form a diol, rendering the molecule biologically inert .

Therefore, freeze-thaw instability in this compound is rarely about thermal shock; it is about moisture introduction. Every time you open a cold vial of DMSO stock, atmospheric condensation introduces water. Upon re-freezing, this trapped moisture slowly hydrolyzes the epoxide ring, silently killing your inhibitor.

Visualizing the Degradation Pathway

The following diagram illustrates the critical divergence between successful inhibition and storage degradation.

Figure 1: The Kinetic Partitioning of this compound. The inhibitor faces a competition between the target enzyme and water. Storage conditions must minimize the hydrolysis pathway.

Troubleshooting & FAQ: Stability and Freeze-Thaw

This section addresses the most common failure modes reported by our users.

Q1: Can I subject this compound stock solutions to freeze-thaw cycles?

Technical Verdict: Strictly Avoid. While this compound is chemically more robust than some RNA inhibitors, the epoxide ring is sensitive.

-

Best Practice: Single-use aliquots.

-

Maximum Tolerance: Data suggests significant potency loss can occur after 2-3 cycles if stored in DMSO that has absorbed moisture.

-

The "Why": DMSO is hygroscopic.[2] When you thaw a -20°C vial, condensation forms on the rim. When you recap and refreeze, that water mixes with the DMSO. At -20°C, the solution may not freeze solid (eutectic point issues), allowing slow liquid-phase hydrolysis to proceed for months.

Q2: Should I reconstitute in Water or DMSO?

Recommendation: Anhydrous DMSO for Storage; Water for Immediate Use.

| Feature | Water / Buffer | DMSO (Anhydrous) | Ethanol (1:1 with Water) |

| Solubility | ~20 mg/mL (May require sonication) | ~50 mg/mL (Recommended) | ~20 mg/mL |

| Stability (-20°C) | Low (Weeks). Hydrolysis risk. | High (6-12 Months). | Moderate. |

| Freeze-Thaw Risk | High (Ice crystal damage/precip.) | Moderate (Hygroscopic moisture) | Moderate. |

| Use Case | Immediate assay use. | Long-term stock storage. | Specific applications.[1][2][3][4][5][6] |

Note: If using E-64d (the ester prodrug for cell permeability), DMSO is required as it is poorly soluble in water.

Q3: My this compound stock precipitated after thawing. Can I heat it?

Troubleshooting: Precipitation usually indicates moisture contamination or saturation.[1]

-

Do NOT boil. High heat accelerates epoxide ring opening.

-

Gentle Warming: You may warm to 37°C for 5-10 minutes.

-

Sonication: Ultrasonic baths are safer than heat. Sonicate for 2-5 minutes.

-

Critical Check: If the precipitate does not dissolve after 37°C + Sonication, the compound has likely degraded or crystallized irreversibly. Discard the aliquot.

Validated Protocols

Protocol A: Preparation of High-Stability Stock (10 mM)

Objective: Create a stock solution stable for 6-12 months.

-

Calculate: For 5 mg of this compound (MW: 357.41 g/mol ), you need ~1.40 mL of solvent for 10 mM.

-

Solvent Selection: Use fresh, high-grade anhydrous DMSO . Do not use DMSO that has been sitting open on a shelf.

-

Dissolution: Add DMSO to the vial. Vortex gently. If particles remain, sonicate for 30 seconds.

-

Aliquoting (The Critical Step):

-

Dispense into low-binding PCR tubes or microcentrifuge tubes.

-

Volume: 10–50 µL per tube (enough for single-experiment use).

-

-

Storage: Store at -20°C .

-

Pro-Tip: Place aliquots inside a secondary container with desiccant beads to prevent moisture uptake.

-

Protocol B: Assay Diagnostics (Did it work?)

If your protease activity remains high despite adding this compound, perform this check:

-

pH Check: Ensure your assay buffer is pH 5.0–7.5. This compound is unstable at pH > 10 (base hydrolysis) and pH < 2.

-

Pre-Incubation: this compound is an irreversible inhibitor, meaning it is time-dependent.[1]

-

Bad Protocol: Add Enzyme + Substrate + this compound simultaneously.

-

Correct Protocol: Incubate Enzyme + this compound for 15–30 minutes at room temperature before adding the substrate. This allows the "suicide" reaction to complete.

-

Decision Logic: Handling Workflow

Use this logic flow to determine the correct handling for your specific experimental phase.

Figure 2: Workflow for maximizing this compound shelf-life. Note the "Red Paths" indicating high-risk behaviors.

References & Authority

-

Sigma-Aldrich. Product Information: this compound Protease Inhibitor. (Confirming stability pH range 2-10 and solubility profiles).

-

Cayman Chemical. E-64d Product Insert. (Differentiation between this compound and E-64d permeability and storage).

-

Barrett, A. J., et al. (1982). "L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (this compound) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L." Biochemical Journal, 201(1), 189–198. (Foundational paper on the irreversible epoxide mechanism).

-

SelleckChem. this compound Inhibitor Handling Guide. (Specific warnings regarding hygroscopic DMSO and freeze-thaw cycles).

-

Master Organic Chemistry. Ring Opening of Epoxides. (Mechanistic grounding for hydrolysis/acid-base sensitivity).

Sources

Technical Support Center: Calpain Inhibition Experiments

Introduction: Why Isn't My E-64 Inhibiting Calpain? A Troubleshooting Guide

Researchers frequently encounter perplexing results where this compound, a well-established cysteine protease inhibitor, fails to inhibit calpain activity in their experimental setup. This guide is designed to function as a direct line to a technical support scientist, walking you through a logical troubleshooting process, from the most common oversights to the more complex biochemical variables that could be at play. As experts in enzyme kinetics and cellular assays, we understand that unexpected results are not failures but rather data points guiding us toward a more refined experimental design. This document provides in-depth explanations for why each step is critical, ensuring you not only solve the immediate issue but also strengthen your future experimental designs.

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

Question 1: I've added this compound to my cells/lysate, but I'm still seeing calpain activity. What's the most likely cause?

This is the most common query we receive. Before diving into complex biological reasons, we must first validate the inhibitor itself and its preparation. The issue often lies in the handling and stability of the this compound stock solution.

Core Concept: Inhibitor Integrity

This compound is an irreversible inhibitor, meaning it forms a stable, covalent bond with the active site cysteine of calpain.[1][2] This reaction is highly efficient but absolutely depends on the this compound molecule being structurally intact and bioavailable.

Troubleshooting Steps: Validating Your Inhibitor

-

Improper Storage & Handling:

-

The Problem: this compound is susceptible to hydrolysis, especially in aqueous solutions at room temperature or higher.[3] Aqueous stock solutions are not recommended for storage longer than a day.[1] Repeated freeze-thaw cycles can also degrade the compound.

-

The Solution:

-

Prepare high-concentration stock solutions in anhydrous DMSO (e.g., 10 mM) and store them in small, single-use aliquots at -20°C or -80°C.[1][4]

-

When preparing working solutions, thaw a fresh aliquot and dilute it into your aqueous experimental buffer immediately before use.

-

Avoid storing diluted this compound in aqueous buffers.

-

-

-

Solubility Issues:

-

The Problem: While this compound is soluble in DMSO and water (heating may be required), precipitating the inhibitor out of solution upon dilution into an aqueous buffer is a common, often unnoticed, issue.[1][3][4][5] If the inhibitor crashes out of solution, its effective concentration is drastically reduced.

-

The Solution:

-

When diluting from a DMSO stock, ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent effects and precipitation.

-

Visually inspect your final working solution for any signs of precipitation. If unsure, centrifuge the solution and check for a pellet.

-

For challenging solubility, consider warming the tube to 37°C for a few minutes or brief sonication to aid dissolution.[4][6]

-

-

| Parameter | Recommendation | Rationale |

| Stock Solvent | Anhydrous DMSO | High solubility and stability for long-term storage.[1][6] |

| Stock Concentration | 10 mM | A concentrated stock minimizes the volume of solvent added to the experiment. |

| Storage | -20°C to -80°C in single-use aliquots | Prevents degradation from freeze-thaw cycles and hydrolysis.[4] |

| Working Solution | Prepare fresh for each experiment | This compound is unstable in aqueous solutions over time.[3] |

Question 2: I've confirmed my this compound stock is good. Could the problem be with my experimental conditions?

Absolutely. Calpain is not a simple "on/off" enzyme. Its activation and subsequent activity are tightly regulated by several factors. If these conditions are not optimal for this compound to act, you will see diminished or no inhibition.

Core Concept: The Reaction Environment

This compound's irreversible inhibition relies on a nucleophilic attack from the active site cysteine's thiol group onto the inhibitor's epoxide ring.[2] The efficiency of this reaction is influenced by pH, the presence of reducing agents, and the activation state of the calpain enzyme itself.

Troubleshooting Steps: Optimizing Assay Conditions

-

Is Calpain Actually Active? The Calcium Requirement:

-

The Problem: Calpains are calcium-dependent cysteine proteases.[7] Without sufficient free Ca²⁺, the enzyme remains in an inactive conformation, and the active site cysteine is not properly positioned to be targeted by this compound.

-

The Solution:

-

Ensure your lysis and assay buffers contain adequate levels of calcium to activate calpain (typically in the micromolar to millimolar range, depending on the isoform).

-

Conversely, be aware that chelating agents like EDTA and EGTA in your buffers will prevent calpain activation.[8] This is often done intentionally during protein extraction to prevent unwanted proteolysis.

-

-

-

The Problem of Autolysis and Inactivation:

-

The Problem: Once activated by calcium, calpains can undergo rapid autolysis, a process of self-cleavage that can lead to inactivation, particularly for calpain-2.[9][10][11] If you add this compound after the calpain has already become activated and then inactivated itself, the inhibitor will have no active enzyme to target.

-

The Solution:

-

Pre-incubation is Key: Always pre-incubate your cell lysate or purified enzyme with this compound before adding the calcium or the substrate used to measure activity. This gives the inhibitor time to bind to the enzyme before it can act on its substrate or itself. A typical pre-incubation time is 15-30 minutes on ice or at room temperature.

-

-

-

Redox State of the Active Site Cysteine:

-

The Problem: The active site cysteine must be in its reduced thiol state (-SH) to be active and to react with this compound. An oxidizing environment can lead to the formation of a disulfide bond, rendering the enzyme inactive.

-

The Solution:

-

Include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your lysis and assay buffers (typically 1-5 mM) to maintain the active site cysteine in a reduced state.

-

-

Experimental Workflow: Validating Calpain Inhibition

Caption: Recommended workflow for testing this compound inhibition of calpain activity.

Question 3: I've optimized my protocol, but a specific calpain substrate is still being cleaved. Is this compound not working on all calpains?

This is an excellent question that delves into the biology of the calpain family and the specificity of your detection method.

Core Concept: Enzyme Isoforms and Substrate Specificity

This compound is a broad-spectrum inhibitor of cysteine proteases, including calpains, papain, and cathepsins.[1][12][13] However, the term "calpain" refers to a family of at least 15 enzymes in humans. While this compound inhibits the most common isoforms (calpain-1 and calpain-2), other proteases could be responsible for cleaving your substrate.

Troubleshooting Steps: Considering Biological Complexity

-

Is Another Protease Responsible?

-

The Problem: Your substrate of interest may not be exclusively cleaved by calpain. Other cysteine proteases (like cathepsins) or even proteases from other classes (serine, metallo) could be acting on it. Since this compound does not inhibit serine or metalloproteases, this activity would persist.[12]

-

The Solution:

-

Use a comprehensive protease inhibitor cocktail in a control experiment. If the cleavage is still observed, it points to a highly specific or unusual protease.

-

If a cocktail containing a mix of serine, cysteine (e.g., this compound), and metallo (e.g., EDTA) inhibitors blocks the cleavage, you can then use individual inhibitors to dissect which class of protease is responsible.

-

-

-

Cell Permeability in Live-Cell Experiments:

-

The Problem: While this compound is considered cell-permeable, its efficiency can vary depending on the cell type, inhibitor concentration, and incubation time.[1][13] Insufficient intracellular concentration will lead to incomplete inhibition.

-

The Solution:

-

Perform a dose-response experiment, titrating the concentration of this compound (e.g., 1 µM to 50 µM) to find the optimal inhibitory concentration for your specific cell line and experimental duration.

-

Increase the pre-incubation time with the cells to allow for greater uptake of the inhibitor.

-

-

Logical Troubleshooting Flowchart

Caption: A step-by-step decision tree for troubleshooting this compound experiments.

References

-

Structural Basis of Inhibition of Cysteine Proteases by this compound and Its Derivatives. PubMed. [Link]

-

Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor this compound. ResearchGate. [Link]

-

Calpain-2 participates in the process of calpain-1 inactivation. PubMed Central. [Link]

-

This compound. Wikipedia. [Link]

-

Calpain 3 Is Activated through Autolysis within the Active Site and Lyses Sarcomeric and Sarcolemmal Components. Molecular and Cellular Biology. [Link]

-

Calpain-3 Is Not a Sodium Dependent Protease and Simply Requires Calcium for Activation. International Journal of Molecular Sciences. [Link]

-

Schematic autolysis/dissociation mechanism for the activation of calpain. ResearchGate. [Link]

-

Autolytic Activation of Calpain 3 Proteinase Is Facilitated by Calmodulin Protein. PubMed Central. [Link]

Sources

- 1. agscientific.com [agscientific.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]

- 6. apexbt.com [apexbt.com]

- 7. mdpi.com [mdpi.com]

- 8. abcam.co.jp [abcam.co.jp]

- 9. Calpain-2 participates in the process of calpain-1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calpain 3 Is Activated through Autolysis within the Active Site and Lyses Sarcomeric and Sarcolemmal Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autolytic Activation of Calpain 3 Proteinase Is Facilitated by Calmodulin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. goldbio.com [goldbio.com]

Technical Support Center: Minimizing Off-Target Effects of High-Dose E-64

Core Technical Overview

The "High-Dose" Fallacy: E-64 (Epoxysuccinyl-L-leucylamido(4-guanidino)butane) is a highly specific, irreversible inhibitor of cysteine proteases (Cathepsins B, H, L, and Calpains). A common experimental error is the assumption that lack of inhibition in live-cell assays requires increasing the dosage.

Critical Distinction:

-

This compound: Poorly cell-permeable. Ideal for lysates, purified enzymes, or extracellular assays.

-

E-64d (EST/Aloxistatin): The ethyl ester prodrug.[1] Highly cell-permeable.[2][3] Once inside, intracellular esterases hydrolyze it into the active acid form (E-64c).

The Risk: Using high doses (>50 µM) of E-64d or prolonged exposure leads to Lysosomal Storage Disorder-like phenotypes (massive vacuolization), lysosomal membrane permeabilization (LMP), and non-specific metabolic toxicity, confounding data interpretation.

Module 1: Compound Selection & Experimental Design

Decision Matrix: Which variant should I use?

| Experimental Context | Recommended Compound | Working Concentration | Rationale |

| Purified Enzyme / Lysate | This compound | 1–10 µM | Direct binding to active site. No hydrolysis required. |

| Live Cell Culture | E-64d | 1–10 µM | Lipid soluble; crosses membrane, then trapped as active acid. |

| In Vivo (Animal Models) | E-64d | 1–5 mg/kg | Systemic distribution requires permeability. |

| Extracellular Proteolysis | This compound | 10–50 µM | Targets secreted proteases without affecting intracellular machinery. |

Visualization: Mechanism of Action & Permeability

Figure 1: The conversion pathway dictates the choice of inhibitor. Using this compound on intact cells results in poor uptake, prompting users to erroneously increase concentration.

Caption: E-64d enters the cell via passive diffusion and is converted to the active E-64c form. This compound is blocked by the lipid bilayer.

Module 2: Troubleshooting Cellular Toxicity

Symptom: "My cells look full of holes (vacuolization) after 24 hours." Diagnosis: Osmotic Lysosomal Swelling.[4] Mechanism: Complete block of lysosomal degradation leads to accumulation of undigested substrates. This increases intralysosomal osmotic pressure, drawing in water.

Protocol: The "Pulse-Wash" Optimization

To minimize toxicity while maintaining inhibition, switch from continuous exposure to a pulse strategy.

-

Titration Step: Treat cells with E-64d at 1, 5, 10, and 25 µM for 4 hours.

-

Assessment: Blot for LC3-II (autophagy marker) or substrate accumulation. Select the lowest dose that achieves a plateau.

-

The Washout (for reversible effects):

-

Note: this compound binding is irreversible to the enzyme, but the compound can be washed out of the media to prevent continuous uptake and off-target accumulation.

-

Incubate 2–4 hours -> Wash 2x with PBS -> Replace with fresh media.

-

Result: Existing proteases remain inhibited; new proteases synthesized post-wash are active (allows cell recovery).

-

Troubleshooting Flowchart

Figure 2: Decision tree for resolving toxicity and efficacy issues.

Caption: Step-by-step logic to identify the root cause of off-target toxicity or lack of efficacy.

Module 3: Frequently Asked Questions (FAQs)

Q1: Does this compound inhibit serine proteases at high concentrations? A: Generally, no. This compound is highly selective for the sulfhydryl group in cysteine proteases.[3] However, at extremely high concentrations (>100 µM), non-specific reactivity with other nucleophiles is possible, and some literature suggests weak interaction with trypsin, though this is rare in biological contexts [1]. The primary "off-target" effect is actually physiological toxicity (lysosomal distension) rather than chemical cross-reactivity.

Q2: I need to inhibit Calpain, but 10 µM E-64d isn't working. Why? A: Calpains often require higher concentrations of E-64d (active form E-64c) than Cathepsins. While Cathepsins are inhibited at low nM/µM ranges, Calpain inhibition in cell-based assays may require 20–50 µM [2].

-

Recommendation: Use Calpeptin or PD150606 for more specific Calpain targeting if E-64d toxicity is observed at the required dose.

Q3: Can I use this compound as a negative control for autophagy flux? A: Yes, but it must be paired with Pepstatin A (Aspartic protease inhibitor) for complete lysosomal blockade. This compound alone leaves aspartic proteases (like Cathepsin D) active, potentially yielding incomplete flux data [3].

Q4: How do I validate that the observed effect is real and not an off-target artifact? A: You must use a "Self-Validating System":

-

Chemical Control: Use the inactive enantiomer if available (rare) or a structurally related but inactive analog.

-

Genetic Control (Gold Standard): Perform siRNA/CRISPR knockdown of the specific target (e.g., CTSB or CTSL). If the drug effect persists in the knockout line, the effect is off-target [4].

References

-

Barrett, A. J., et al. (1982). "L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (this compound) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L." Biochemical Journal, 201(1), 189–198. Link

-

Wang, K. K., et al. (1996). "Calpain inhibition: an overview of its therapeutic potential." Trends in Pharmacological Sciences, 17(8), 289-296. Link

-

Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy, 17(1), 1–382. Link

-

Fehrenbacher, N., & Jäättelä, M. (2005). "Lysosomes as targets for cancer therapy." Cancer Research, 65(8), 2993–2995. Link

Sources

- 1. The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer’s disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. agscientific.com [agscientific.com]

- 4. Studies on the mechanism of swelling-induced lysosomal alkalinization in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Validating E-64 Inhibition: A Comparative Western Blot Guide

Topic: Validating E-64 Inhibition Using Western Blot Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (N-[N-(L-3-trans-carboxyirane-2-carbonyl)-L-leucyl]-agmatine) is the gold-standard irreversible inhibitor for cysteine proteases, widely utilized to arrest lysosomal degradation and calpain activity. However, confirming its efficacy in complex biological systems requires more than a simple "add-and-pray" approach.

This guide provides a rigorous framework for validating this compound inhibition using Western blot analysis. Unlike generic protocols, we focus on functional validation —proving the inhibitor has physically blocked its target enzymatic pathways (Autophagy and Calpain-mediated necrosis)—rather than merely detecting the presence of the protein.

Part 1: Mechanism & Comparative Landscape

To validate this compound, one must understand its distinct mechanism compared to other protease inhibitors. This compound functions via an irreversible nucleophilic attack by the active site cysteine thiolate on the inhibitor's epoxide ring, forming a stable thioether adduct.

The Inhibitor Matrix: Choosing the Right Control

This compound is often confused with Leupeptin or Bafilomycin A1. Use this table to select the appropriate comparative control for your validation blot.

| Feature | This compound / E-64d | Leupeptin | Bafilomycin A1 | CA-074 |

| Primary Mechanism | Irreversible Epoxide binding to Cysteine active site. | Reversible binding (Hemiacetal formation). | V-ATPase Inhibitor (Blocks proton pump, raises lysosomal pH). | Irreversible specific inhibitor.[1][2] |

| Target Specificity | Broad Cysteine Proteases (Calpain, Cathepsin B, H, L). No Serine protease inhibition. | Serine & Cysteine Proteases (Trypsin, Plasmin, Papain, Cath B).[2] | Lysosomal Acidification (Indirect protease block). | Cathepsin B (Highly Selective). |

| Cell Permeability | E-64d (EST) is permeable; This compound is NOT. | Low/Moderate (often requires high conc). | High. | CA-074Me is permeable.[2] |

| Validation Marker | LC3-II accumulation; Spectrin 145/150 kDa block. | LC3-II accumulation (weaker than this compound). | LC3-II accumulation ( Rapid/High ). | Block of specific Cath B substrates.[2][3][4] |

| Best Use Case | Long-term (12-24h) flux assays; Calpain specific studies. | General lysis buffer additive. | Short-term (<4h) flux assays (Toxic long term). | Distinguishing Cath B from L/S. |

Critical Insight: For cell culture experiments, you must use E-64d (the ethyl ester prodrug). Intracellular esterases convert E-64d to the active this compound. Using unesterified this compound on live cells will result in false negatives as it cannot penetrate the membrane.

Part 2: Validation Protocol 1 — Autophagic Flux (Lysosomal Turnover)

The most robust method to validate this compound efficacy is the Autophagic Flux Assay . This compound (often combined with Pepstatin A) prevents the degradation of autophagosomes by lysosomal hydrolases.

The Marker: LC3B-II (Microtubule-associated protein 1A/1B-light chain 3).

-

Basal State: LC3-II is degraded in the lysosome.

-

This compound Inhibition: LC3-II cannot be degraded and accumulates.

Experimental Workflow

-

Seed Cells: Plate cells to reach 70-80% confluency.

-

Treatment Groups:

-

Control (Vehicle)[5]

-

Starvation (EBSS) - Induces autophagy

-

Starvation + E-64d (10 µg/mL) + Pepstatin A (10 µg/mL)

-

Positive Control: Bafilomycin A1 (100 nM)

-

-

Incubation: 4 to 12 hours. (Note: this compound allows for longer incubation than Bafilomycin A1 without cytotoxicity).

-

Lysis: Rinse with ice-cold PBS. Lyse directly in 2x Laemmli buffer (boiling immediately) to freeze the LC3 lipidation state.

Visualization of Flux Logic

Figure 1: Mechanism of this compound induced LC3-II accumulation. This compound inhibits lysosomal proteases, preventing LC3-II degradation despite successful autophagosome fusion.

Data Interpretation

| Condition | LC3-II Band Intensity | Interpretation |

| Control | Low | Basal autophagy (turnover active). |

| Starvation | Low/Medium | High induction, but high turnover (LC3-II degraded). |

| Starvation + E-64d | Very High | Validation Successful. Flux was induced, but degradation blocked. |

| Starvation + E-64d (Low signal) | Low | Validation Failed. Inhibitor inactive or concentration too low. |

Part 3: Validation Protocol 2 — Calpain Inhibition (Necrosis vs. Apoptosis)

This compound is a potent Calpain inhibitor.[2] To validate this specific activity, you must distinguish between Calpain-mediated cleavage and Caspase-mediated cleavage of the cytoskeletal protein Alpha-II Spectrin .[6][7]

The Marker: Alpha-II Spectrin Breakdown Products (SBDPs) .

-

Full Length: 280 kDa.[7]

-

Calpain Cleavage (Necrosis/E-64 Sensitive): 150 kDa and 145 kDa fragments.[6][7][8]

-

Caspase-3 Cleavage (Apoptosis/E-64 Insensitive): 120 kDa fragment.[8]

Experimental Workflow

-

Induction: Treat cells with a calcium ionophore (e.g., A23187 or Maitotoxin) to induce necrotic calpain activation.

-

Inhibition: Pre-treat with E-64d (20-50 µM) for 1 hour prior to induction.

-

Western Blot: Probe with anti-Alpha-II Spectrin (non-erythroid).

Visualization of Spectrin Cleavage Pathways

Figure 2: Differential cleavage of Alpha-II Spectrin. This compound specifically blocks the formation of the 150/145 kDa fragments, validating calpain inhibition.

Data Interpretation

-

Successful Validation: In Calcium-overloaded cells, the 145/150 kDa bands are prominent. With E-64d pretreatment, these bands should be absent or significantly reduced , leaving the 280 kDa parent band intact.

-

Specificity Check: If Apoptosis is induced (e.g., Staurosporine), this compound should not block the formation of the 120 kDa band (unless cross-talk occurs), whereas a Caspase inhibitor (Z-VAD-FMK) would.

Part 4: Troubleshooting & Scientific Integrity

1. The "Post-Lysis" Artifact

Problem: Proteases are released from lysosomes during cell lysis. If your lysis buffer does not contain inhibitors, calpains and cathepsins will degrade your sample in the tube. Solution:

-

If validating this compound treatment in vivo/in cell, you must still add fresh this compound (or a broad cocktail like Roche cOmplete) to your lysis buffer to prevent artificial degradation during extraction.

-

Self-Validation Step: Lyse a control sample without inhibitors on ice for 30 mins. If your target protein disappears compared to an immediate boil, your lysis buffer is insufficient.

2. This compound vs. E-64d (Permeability)

-

This compound (Free acid): Use for purified enzymes, lysates, or extracellular proteases.

-

E-64d (Ester/EST): Use for intracellular validation (cell culture). It is hydrolyzed to this compound inside the cell.

-

Citation Support: E-64d is converted to E-64c (active) in the cytosol, making it 100-1000x more potent in vivo than the ester form suggests once processed [4].

3. Cathepsin B Feedback Loop

Be aware that inhibiting Cathepsin B/L with this compound can lead to a compensatory increase in the protein levels of other cathepsins (like Cathepsin S) or the accumulation of the pro-form of Cathepsin B, as auto-processing is blocked [5]. Do not mistake an increase in Pro-Cathepsin B band intensity for a lack of inhibition.

References

-

Sigma-Aldrich. this compound, Protease Inhibitor: Mechanism and Specificity.Link

-

Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy.[9][10] Link

-

Wang, K. K., et al. (2009). Multiple alphaII-spectrin breakdown products distinguish calpain and caspase dominated necrotic and apoptotic cell death pathways.[6][7][8] Apoptosis.[11] Link

-

Tamai, M., et al. (1986). In vitro and in vivo inhibition of cysteine proteinases by EST, a new analog of this compound. J Pharmacobiodyn. Link

-

Small, D. M., et al. (2016). Differential cathepsin responses to inhibitor-induced feedback: this compound and cystatin C elevate active cathepsin S and suppress active cathepsin L. Int J Biochem Cell Biol. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. agscientific.com [agscientific.com]

- 3. In vitro and in vivo inhibition of cysteine proteinases by EST, a new analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Differential cathepsin responses to inhibitor-induced feedback: this compound and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectrin Breakdown Products (SBDPs) as Potential Biomarkers for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of macroautophagic flux in vivo using a leupeptin-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Protease Inhibition: E-64 vs. Pepstatin A

In the intricate world of cellular biology and drug development, the precise control of protein degradation is paramount. Proteases, the enzymes responsible for this breakdown, are tightly regulated. When this regulation falters, it can lead to a cascade of pathological events. Consequently, protease inhibitors have become indispensable tools for researchers seeking to understand and modulate these processes.

This guide provides an in-depth comparison of two widely used protease inhibitors: E-64 and Pepstatin A. While both are mainstays in the researcher's toolkit, their efficacy is dictated by their profoundly different target specificities and mechanisms of action. Understanding these differences is crucial for the appropriate design of experiments and the accurate interpretation of results.

This compound: The Cysteine Protease Specialist

This compound, first isolated from the fungus Aspergillus japonicus, is a potent and highly selective irreversible inhibitor of cysteine proteases.[1] Its specificity arises from its unique mode of action, which targets the nucleophilic cysteine residue within the active site of these enzymes.

Mechanism of Action

This compound's inhibitory activity is conferred by an epoxide ring within its structure.[1][2] This epoxide electrophilically attacks the thiol group of the active site cysteine, resulting in the formation of a stable, covalent thioether bond.[3] This irreversible modification permanently inactivates the enzyme. This high specificity means that this compound does not significantly inhibit other protease classes, such as serine or metalloproteases, with a minor exception for trypsin.[3][4]

Target Profile

This compound exhibits broad-spectrum inhibition against a variety of cysteine proteases, including:

Its cell permeability and low toxicity also make it a valuable tool for in vivo studies.[3][4]

Pepstatin A: The Aspartyl Protease Antagonist

Pepstatin A is a hexapeptide of microbial origin that acts as a potent, reversible inhibitor of aspartyl proteases, also known as acid proteases.[7][8] Its inhibitory prowess is attributed to a unique amino acid within its sequence called statine.

Mechanism of Action

The statine residue in Pepstatin A is a structural mimic of the tetrahedral transition state that forms during peptide bond hydrolysis by aspartyl proteases.[8] Aspartyl proteases utilize two aspartic acid residues in their active site to activate a water molecule, which then attacks the carbonyl group of the peptide bond.[9] Pepstatin A binds tightly to the active site, with the hydroxyl group of the statine residue mimicking the transition-state intermediate, thus preventing the binding and cleavage of the natural substrate.[8] This inhibition is typically competitive and reversible.

Target Profile

Pepstatin A is highly effective against a range of aspartyl proteases, including:

Head-to-Head Comparison: this compound vs. Pepstatin A

The fundamental difference between this compound and Pepstatin A lies in the class of proteases they target, which is a direct consequence of their distinct mechanisms of action. This is why they are often included together in broad-spectrum protease inhibitor cocktails to provide comprehensive protection against protein degradation by multiple protease classes.[13][14][15]

| Feature | This compound | Pepstatin A |

| Target Protease Class | Cysteine Proteases | Aspartyl (Acid) Proteases |

| Mechanism of Action | Irreversible, covalent modification of the active site cysteine.[3][16] | Reversible, competitive inhibition by mimicking the transition state.[8] |

| Key Structural Feature | Epoxide ring[1][2] | Statine residue[8][10] |

| Examples of Target Enzymes | Papain, Calpain, Cathepsins B, H, L[1][3][6] | Pepsin, Renin, Cathepsins D, E[7][8][12] |

| Nature of Inhibition | Irreversible | Reversible |

| Typical Working Concentration | 1-10 µM[4] | ~1 µM[8] |

Experimental Protocols: Differentiating Protease Activity

To empirically determine the class of a target protease or to assess the specific inhibition by this compound or Pepstatin A, researchers can employ class-specific activity assays.

Cysteine Protease Activity Assay (Fluorometric)

This protocol is based on the cleavage of a specific fluorogenic substrate.

Materials:

-

Sample containing putative cysteine protease activity

-

This compound

-

Cysteine protease-specific fluorogenic substrate (e.g., Z-Leu-Arg-MCA)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of your sample in assay buffer.

-

Inhibitor Addition: To appropriate wells, add this compound to a final concentration of 10 µM. To control wells, add the same volume of vehicle (e.g., DMSO or water).

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for the inhibition to occur.[17]

-

Substrate Addition: Add the fluorogenic substrate to all wells to a final concentration of 100 µM.[17]

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). A significant reduction in the reaction rate in the presence of this compound indicates the presence of cysteine protease activity.

Aspartyl Protease Activity Assay (Casein-based)

This protocol utilizes the general protease substrate casein and is particularly suited for proteases active at acidic pH.

Materials:

-

Sample containing putative aspartyl protease activity

-

Pepstatin A

-

Casein solution (e.g., 1% in an appropriate acidic buffer like 0.1 M citrate, pH 3.0)

-

Trichloroacetic acid (TCA) solution (e.g., 0.4 M)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare dilutions of your enzyme sample in an appropriate buffer.

-

Inhibitor Addition: Add Pepstatin A to a final concentration of 1 µM to the test samples. Add vehicle to control samples.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for 5-10 minutes at the assay temperature (e.g., 40°C).

-

Reaction Initiation: Pre-warm the casein substrate to the assay temperature. Initiate the reaction by adding the pre-warmed casein substrate to the enzyme samples.[18]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 40°C.[18]

-

Reaction Termination: Stop the reaction by adding cold TCA solution. This will precipitate the undigested casein.[18]

-

Clarification: Centrifuge the samples to pellet the precipitated casein.[18]

-

Measurement: Carefully collect the supernatant and measure its absorbance at 275-280 nm. The absorbance is proportional to the amount of soluble peptides released by the protease.

-

Data Analysis: A significant decrease in absorbance in the samples containing Pepstatin A compared to the controls indicates the presence of aspartyl protease activity.

Conclusion

This compound and Pepstatin A are powerful and specific tools for the study of cysteine and aspartyl proteases, respectively. Their distinct mechanisms of action dictate their target profiles, making them non-interchangeable. For researchers in basic science and drug development, a thorough understanding of these differences is not merely academic but a prerequisite for designing robust experiments and advancing our knowledge of the critical roles proteases play in health and disease.

References

-

Taylor & Francis. This compound – Knowledge and References. [Link]

-

Wikipedia. This compound. [Link]

-

Wikipedia. Pepstatin. [Link]

-

Marciniszyn, J. Jr., Hartsuck, J. A., & Tang, J. (1976). Mode of inhibition of acid proteases by pepstatin. Journal of Biological Chemistry, 251(22), 7088–7094. [Link]

-

Kotake, Y., Nishimiya, T., & Hasegawa, T. (2007). Pepstatin A, an aspartic proteinase inhibitor, suppresses RANKL-induced osteoclast differentiation. Biological & Pharmaceutical Bulletin, 30(8), 1595–1598. [Link]

-

Chondrex, Inc. Cysteine Protease Activity Assay Kit. [Link]

-

Wang, Y., et al. (2023). Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation. AMB Express, 13(1), 22. [Link]

-

Pediaa.Com. What is the Difference Between Aspartyl Cysteine and Serine Proteases. [Link]

-

AK Lectures. Cysteine, Apsratyl and Metalloproteases. [Link]

-

Biocompare. How to Select the Right Protease Inhibitor. [Link]

-

The Open Biochemistry Journal. Purification and Biochemical Characterization of Cysteine Protease from Baby Kiwi (Actinidia arguta). [Link]

-

ACS Omega. Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. [Link]

-

PLOS Neglected Tropical Diseases. Cysteine and Aspartyl Proteases Contribute to Protein Digestion in the Gut of Freshwater Planaria. [Link]

-

G-Biosciences. Plant ProteaseArrest™ Protease Inhibitor Cocktail. [Link]

-

PubMed Central. Cysteine and Aspartyl Proteases Contribute to Protein Digestion in the Gut of Freshwater Planaria. [Link]

-

ResearchGate. How to design a functional assay for a cystiene protease ? [Link]

-

MDPI. Test for the Production and Assay of the Proteolytic Activities of Halophilic Bacteria and Archaea Isolated from Algerian Hypersaline Environments. [Link]

-

Merck Millipore. Inhibitor Cocktails. [Link]

-

AK Lectures. Cysteine, Apsratyl and Metalloproteases. [Link]

-

Enzyme Development Corporation. Protease Assay (PC). [Link]

-

ResearchGate. What is the best and most simple protease enzyme assay protocol? [Link]

-

YouTube. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. agscientific.com [agscientific.com]

- 4. goldbio.com [goldbio.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Pepstatin - Wikipedia [en.wikipedia.org]

- 8. agscientific.com [agscientific.com]

- 9. aklectures.com [aklectures.com]

- 10. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pepstatin A, an aspartic proteinase inhibitor, suppresses RANKL-induced osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pepstatin A | Cell Signaling Technology [cellsignal.com]

- 13. biocompare.com [biocompare.com]

- 14. goldbio.com [goldbio.com]

- 15. Protease Inhibitor Cocktail for Plant Cell and Tissue Lysates [gbiosciences.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Purification and Biochemical Characterization of Cysteine Protease from Baby Kiwi (Actinidia arguta) [openbiochemistryjournal.com]

- 18. Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Cysteine Protease Anchor: A Comparative Guide to E-64 in Inhibitor Cocktails

Executive Summary

In the landscape of protein purification and lysate preparation, E-64 (trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane) stands as the "gold standard" for cysteine protease inhibition.[1][2][3] Unlike broad-spectrum alternatives that cross-react with serine proteases (e.g., Leupeptin), this compound offers absolute specificity for cysteine proteases (Cathepsins, Calpain, Papain) via an irreversible mechanism.[1][3][4][5]

This guide evaluates this compound against its nearest competitors, providing experimental protocols to validate its efficacy in your specific biological system.[1]

Mechanistic Profile: The Epoxide Trap

To understand this compound’s superiority in specific contexts, one must understand its chemistry.[1] Unlike peptide aldehydes (Leupeptin, Antipain) which form reversible hemiacetal adducts, this compound utilizes a reactive epoxide ring .[1]

-

Mechanism: The active site cysteine thiolate anion (

) of the protease performs a nucleophilic attack on the carbons of the epoxide ring.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Result: Ring opening leads to the formation of a stable, covalent thioether bond.[1]

-

Consequence: The enzyme is permanently inactivated (Irreversible).[1]

Visualization: this compound Inhibition Pathway

[1]

Comparative Analysis: this compound vs. The Field

Many researchers default to Leupeptin.[1] However, Leupeptin inhibits both serine and cysteine proteases, often reversibly.[1] this compound is the choice when you need to isolate the effect of cysteine proteases or require long-term stability in lysates.[1]

Table 1: Head-to-Head Inhibitor Performance

| Feature | This compound | Leupeptin | Antipain | PMSF |

| Primary Target | Cysteine Proteases (Cathepsin B, H, L, Calpain) | Serine & Cysteine Proteases | Serine & Cysteine Proteases | Serine Proteases |

| Mechanism | Irreversible (Epoxide) | Reversible (Transition state analog) | Reversible | Irreversible (Sulfonylation) |

| Specificity | High (No cross-reactivity with Serine proteases) | Moderate (Hits Trypsin/Plasmin) | Moderate | Low (Hits many Serine proteases) |

| Stability (pH 7) | High (Stable for days) | Moderate (Unstable > pH 8) | Moderate | Very Low (t1/2 ~30-60 min) |

| Effective Conc. | 1–10 µM | 10–100 µM | 10–100 µM | 0.1–1 mM |

| Toxicity | Low (Cell permeable) | Low | Low | High (Neurotoxic) |

Key Insight: If your downstream application involves a serine protease that you need to remain active (e.g., a specific cleavage step), this compound is the only safe option among these choices.[1]

Strategic Application: Decision Matrix

Do not add inhibitors blindly. Use this logic flow to determine if this compound is required for your specific lysate.

Experimental Validation: The "Self-Validating" Protocol

Blindly adding this compound does not guarantee inhibition.[1] You must validate that the concentration used is effective against the specific protease load of your tissue.[1]

Objective: Determine the residual Cysteine Protease activity in a lysate treated with this compound.

Protocol: Fluorogenic Cathepsin Activity Assay

Principle: Cathepsin B cleaves the synthetic substrate Z-Arg-Arg-AMC, releasing fluorescent AMC (7-amino-4-methylcoumarin).[1]

Materials:

-

Substrate: Z-Arg-Arg-AMC (Final conc. 50 µM).

-

Buffer: 50 mM Sodium Acetate, 4 mM EDTA, 8 mM DTT, pH 5.5 (Acidic pH activates Cathepsins).[1]

-

Control Inhibitor: this compound Stock (1 mM in water).[1][4]

Step-by-Step Workflow:

-

Lysate Prep: Prepare two aliquots of your cell lysate (1 mg/mL protein).

-

Sample A: Untreated.[1]

-

Sample B: Treated with 10 µM this compound (incubate 15 min on ice).

-

-

Reaction Setup: In a black 96-well plate:

-

Kinetic Read: Measure Fluorescence (Ex 360 nm / Em 460 nm) every 2 minutes for 30 minutes at 37°C.

-

Analysis:

Recommended Cocktail Formulation

For a robust, broad-spectrum mammalian cell lysis buffer, combine this compound with complementary inhibitors.[1]

| Component | Target Class | Working Conc. | Stock Prep |

| This compound | Cysteine | 10 µM | 1 mM in dH2O |

| Pepstatin A | Aspartic | 1 µM | 1 mM in Methanol |

| AEBSF (or PMSF) | Serine | 1 mM | 100 mM in dH2O (AEBSF) or Isopropanol (PMSF) |

| Bestatin | Aminopeptidases | 10 µM | 5 mg/mL in Methanol |

| EDTA | Metalloproteases | 5 mM | 0.5 M pH 8.0 in dH2O |

Note: Add AEBSF/PMSF immediately prior to use due to hydrolysis instability.[1]

References

-